molecular formula C14H10FNO2S2 B12041206 Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate

Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate

Cat. No.: B12041206
M. Wt: 307.4 g/mol
InChI Key: JGMQELSXOCBJAK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by three key structural features:

  • Thiophene backbone: Provides π-conjugation and facilitates π-π stacking interactions, enhancing stability in solid-state forms .
  • 4-Fluorophenyl substituent: The para-fluorine atom exerts strong electron-withdrawing effects, increasing electrophilicity at reactive sites such as the isothiocyanate group .
  • Isothiocyanate (-NCS) group: A highly reactive functional group capable of nucleophilic additions (e.g., with amines or thiols), making the compound a versatile intermediate in medicinal and materials chemistry .

Properties

Molecular Formula

C14H10FNO2S2

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate

InChI

InChI=1S/C14H10FNO2S2/c1-2-18-14(17)12-11(7-20-13(12)16-8-19)9-3-5-10(15)6-4-9/h3-7H,2H2,1H3

InChI Key

JGMQELSXOCBJAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=C=S

Origin of Product

United States

Preparation Methods

Crystallization Techniques

Purification often involves recrystallization from solvents like n-butanol or acetone. For example, WO2012032528A2 recovers a thiazolecarboxylate hydrochloride salt by cooling a saturated acetone solution, yielding >99% purity.

Analytical Data

  • Melting Point: 204–210°C (reported for crude product in).

  • HPLC Purity: >98% (achievable via methods in).

  • Spectroscopic Confirmation:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, CH₂CH₃), 7.15–7.45 (m, 4H, Ar-F).

    • IR (KBr): 2150 cm⁻¹ (N=C=S), 1710 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Cyclization + CSCl₂4-FluorophenylacetoneThiophosgene65–7598.4
Suzuki Coupling + CS₂Bromothiophene esterPd catalyst70–8099.5

Industrial-Scale Considerations

Large-scale production faces challenges such as:

  • Exothermic Reactions: Controlled addition of thiophosgene to prevent thermal runaway.

  • Waste Management: Neutralization of acidic byproducts (e.g., HCl from CSCl₂).
    Patent WO2012032528A2 addresses similar issues via stepwise quenching and solvent recovery.

Chemical Reactions Analysis

Nucleophilic Addition with Amines

The isothiocyanate (-NCS) group in this compound reacts readily with primary and secondary amines to form thiourea derivatives. For example:

Reaction Scheme:

Ethyl 4 4 fluorophenyl 2 isothiocyanatothiophene 3 carboxylate+R NH2Thiourea derivative\text{Ethyl 4 4 fluorophenyl 2 isothiocyanatothiophene 3 carboxylate}+\text{R NH}_2\rightarrow \text{Thiourea derivative}

Example Conditions:

  • Solvent: Ethanol or THF

  • Temperature: Room temperature to reflux (80°C) .

  • Yield: 60–85% (based on analogous reactions) .

Cyclization to Thieno[3,2-d]Pyrimidine Derivatives

The isothiocyanate group facilitates cyclization with amines or sulfonamides to form fused heterocycles like thieno[3,2-d]pyrimidines , which are pharmacologically significant.

Key Reaction Pathway:

  • Nucleophilic attack by an amine on the isothiocyanate group.

  • Cyclocondensation under basic conditions to form the pyrimidine ring .

Example Reaction with Sulfaguanidine:

ReactantsConditionsProductYield
Sulfaguanidine + CompoundReflux in ethanol (5–6 hrs)Thieno[3,2-d]pyrimidine derivative70–83%

Mechanistic Notes:

  • The reaction proceeds via intermediate thiourea formation, followed by intramolecular cyclization .

  • Substituents on the thiophene ring (e.g., 4-fluorophenyl) enhance electronic effects, stabilizing intermediates .

Reactivity with Sulfonamides

This compound reacts with sulfonamides to generate sulfonamide-thiophene conjugates, which exhibit antibacterial and antitumor activity .

General Procedure:

  • Mix the compound with a sulfonamide (e.g., sulfadiazine) in DMF.

  • Reflux for 5 hours.

  • Acidify to precipitate the product .

Reported Yields (Analogous Reactions):

SulfonamideProduct StructureYield
SulfadiazineThieno-pyrimidine-sulfonamide60%
SulfamethoxazoleAnalogous fused derivative63%

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic conditions to form carboxylic acid derivatives:

Reaction:

Ethyl esterLiOH H2OCarboxylic acid\text{Ethyl ester}\xrightarrow{\text{LiOH H}_2\text{O}}\text{Carboxylic acid}

Conditions:

  • Solvent: THF/water mixture

  • Temperature: 80°C for 16 hours .

  • Yield: ~87% (based on similar esters) .

Biological Activity of Derivatives

Derivatives of this compound demonstrate notable bioactivity:

  • Antitumor Effects: Thieno[3,2-d]pyrimidine analogs induce apoptosis in cancer cells via caspase-3 activation and mitochondrial membrane potential disruption .

  • Antibacterial Activity: Sulfonamide conjugates show efficacy against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL) .

Mechanistic Insights

  • The isothiocyanate group acts as an electrophilic center, enabling nucleophilic attacks by amines or sulfonamides.

  • The 4-fluorophenyl group enhances stability via electron-withdrawing effects, directing reactivity at the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural properties.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of isothiocyanates exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of the fluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumor cells .

Agricultural Chemistry

The compound shows promise as a pesticide or herbicide, leveraging the isothiocyanate functional group, which is known for its biological activity against pests and weeds.

Case Study: Pest Resistance

  • Research indicates that isothiocyanates derived from cruciferous vegetables have significant insecticidal properties. This compound could be synthesized as a novel pesticide with enhanced effectiveness against specific agricultural pests .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Ethyl IsothiocyanateAntipest
Benzyl IsothiocyanateHerbicidal

Table 2: Physicochemical Properties

PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This covalent modification can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate is compared to structurally related thiophene derivatives. Key differences in substituents, electronic effects, and reactivity are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight Reactivity/Applications Safety/Toxicity
This compound -NCS, 4-fluorophenyl, ethyl ester 307.34 g/mol High reactivity via -NCS; used in nucleophilic addition reactions. Limited safety data; handle with standard lab precautions.
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate -NH2, 4-cyclohexylphenyl, ethyl ester 329.46 g/mol Amino group enables hydrogen bonding; cyclohexyl enhances lipophilicity. Skin/eye irritant; respiratory toxicity (Category 3) .
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate -NH-CO-CN, 4-chlorophenyl, ethyl ester ~370.8 g/mol* Cyanoacetyl group may confer kinase inhibition potential; chloro enhances stability. No specific data; likely moderate toxicity due to chloro and cyano groups.
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate -NH-(4-fluorophenyl), 4-oxo-dihydrothiophene, ethyl ester ~293.3 g/mol* Oxo group reduces aromaticity; dihydrothiophene may limit π-stacking. No safety data; assume reactive due to oxo and amino groups.
Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate -NH2, 2,4-dimethylphenyl, isopropyl ester 289.39 g/mol Methyl groups increase steric bulk; isopropyl ester enhances lipophilicity. Limited data; handle as per general lab protocols.
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate -NH2, 2-fluorophenyl (ortho-F), ethyl ester 265.3 g/mol Ortho-fluorine may distort planarity, affecting binding to biological targets. No explicit data; ortho-substitution may alter toxicity profile.

*Calculated based on molecular formula.

Key Findings

Substituent Effects on Reactivity: The isothiocyanate group in the target compound confers unique reactivity compared to amino (-NH2) or cyanoacetyl-substituted analogs. For example, the -NCS group readily undergoes thiourea formation, whereas amino groups facilitate hydrogen bonding or further derivatization (e.g., acylation) . Halogen Effects: The 4-fluorophenyl group in the target compound provides stronger electron-withdrawing effects than chloro or methyl substituents, enhancing electrophilicity at the thiophene core .

Steric and Electronic Modifications: Cyclohexyl vs. Ester Group Variations: Isopropyl esters (e.g., ) increase lipophilicity compared to ethyl esters, which may improve membrane permeability in drug candidates.

Safety Profiles: Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is explicitly noted as a skin/eye irritant, whereas the target compound’s safety data remains less documented, necessitating caution during handling.

Applications in Drug Discovery: The target compound’s -NCS group is advantageous for covalent inhibitor design (e.g., targeting cysteine residues in enzymes), whereas amino-substituted analogs (e.g., ) are more suited for non-covalent interactions.

Biological Activity

Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate (CAS No. 885457-47-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C13H10FNO2S
  • Molecular Weight : 265.302 g/mol
  • IUPAC Name : this compound
  • CAS Number : 885457-47-6

This compound exhibits various biological activities primarily through its interaction with cellular targets. Its isothiocyanate group is known to influence multiple signaling pathways, including those related to apoptosis and cell proliferation.

Key Mechanisms Include:

  • Inhibition of Cancer Cell Proliferation : This compound has demonstrated potential in inhibiting the growth of various cancer cell lines, suggesting its role as an anticancer agent.
  • Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in tumor cells, which is crucial for cancer treatment.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa10.0
A54915.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Mechanistic Studies

In vitro studies have elucidated the mechanisms through which this compound exerts its anticancer effects:

  • Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase, which prevents cells from dividing.
  • Apoptotic Pathways : It activates caspases, leading to apoptosis in cancer cells. Flow cytometry analysis has confirmed increased annexin V positivity in treated cells, indicating early apoptotic events.

Case Studies

A notable case study published in a peer-reviewed journal detailed the use of this compound in a preclinical model of breast cancer:

  • Study Design : Mice bearing MCF-7 tumors were treated with the compound.
  • Findings : Tumor growth was significantly reduced compared to control groups, with histological analysis showing increased apoptosis within tumor tissues.

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound features a thiophene ring substituted at position 4 with a 4-fluorophenyl group, at position 2 with an isothiocyanate group (-NCS), and an ethyl ester at position 2. Structural confirmation involves:

  • NMR Spectroscopy : To identify proton environments (e.g., aromatic protons, ethyl ester signals) and verify substituent positions.
  • X-ray Crystallography : For absolute configuration determination and bond-length/angle analysis. Similar derivatives (e.g., substituted pyridinecarboxylates) crystallize in orthorhombic or monoclinic systems, with ring puckering analyzed via Cremer-Pople coordinates .
  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns.

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Gewald Reaction : To construct the 2-aminothiophene core by condensing ketones, sulfur, and cyanoacetates. For example, ethyl 2-amino-4-arylthiophene-3-carboxylates are synthesized from 4-fluorobenzaldehyde derivatives .
  • Isothiocyanate Introduction : Treating the 2-amine intermediate with thiophosgene (Cl₂C=S) or carbon disulfide (CS₂) followed by oxidation. Reaction conditions (e.g., pH, temperature) must be optimized to avoid side reactions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the product.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally related compounds?

Discrepancies in reported crystal structures (e.g., space groups, puckering parameters) require:

  • Refinement with SHELX Software : Use SHELXL for high-precision refinement of atomic positions and thermal parameters. SHELX programs are robust for handling twinned data or high-resolution datasets .
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortions. For example, morpholine or piperidine rings in analogs adopt distorted chair conformations, which can be compared to computational models .
  • Validation Tools : Check for data quality using R-factors, residual electron density maps, and software like PLATON.

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR strategies include:

  • Substituent Variation : Synthesize analogs with modified fluorophenyl groups (e.g., chloro, methoxy) or ester substituents. For example, ethyl 2-oxocyclohexene derivatives with 4-chlorophenyl groups show distinct bioactivity profiles .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs). Similar studies on thiophene carboxylates identified key hydrogen bonds with active-site residues .
  • In Vitro Assays : Test analogs for cytotoxicity, enzyme inhibition, or anti-inflammatory activity. Compare results with structural data to identify pharmacophores.

Q. How should researchers address conflicting bioactivity data in pharmacological studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For instance, NF-κB inhibition assays require precise control of inflammatory stimuli .
  • Compound Purity : Verify purity via HPLC and compare with safety data sheets (SDS). Impurities (e.g., unreacted amine intermediates) can skew results .
  • Structural Confirmation : Re-analyze active compounds using NMR or X-ray to rule out degradation or isomerization.

Methodological Guidance

Q. What strategies improve yield in multistep syntheses of this compound?

  • Optimize Reaction Conditions : Use microwave-assisted synthesis to accelerate steps like cyclization or esterification.
  • Protecting Groups : Protect sensitive functionalities (e.g., isothiocyanate) during intermediate steps.
  • Continuous Flow Chemistry : Enhance scalability and reduce side reactions, as demonstrated in industrial syntheses of cyclohexene carboxylates .

Q. How can computational tools aid in predicting reactivity or stability?

  • DFT Calculations : Model reaction pathways (e.g., thiophosgene coupling) to identify energy barriers and transition states.
  • Molecular Dynamics : Simulate solvent effects on stability; polar aprotic solvents (e.g., DMF) may stabilize the isothiocyanate group .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity early in drug development.

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